Product packaging for 2-(4-methoxyphenyl)-3-phenyl-1H-indole(Cat. No.:)

2-(4-methoxyphenyl)-3-phenyl-1H-indole

Cat. No.: B12008474
M. Wt: 299.4 g/mol
InChI Key: LEFLOQIQYDEZJC-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Core in Contemporary Chemical Research

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in contemporary chemical research, primarily due to its widespread presence in natural products, pharmaceuticals, and functional materials. nih.gov Its unique electronic properties and the reactivity of its pyrrole (B145914) ring make it a privileged structure in medicinal chemistry. nih.gov Many indole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. mdpi.com This inherent bioactivity has spurred extensive research into the synthesis and functionalization of the indole core to develop novel therapeutic agents. mdpi.com

Overview of 2,3-Diaryl-1H-indole Structural Motifs

The 2,3-diaryl-1H-indole structural motif, to which 2-(4-methoxyphenyl)-3-phenyl-1H-indole belongs, represents a particularly interesting class of indole derivatives. These compounds have demonstrated a range of pharmacological activities, including acting as inhibitors for enzymes like cyclooxygenase-2 (COX-2). researchgate.netbenthamdirect.com The presence of two aryl groups at the 2 and 3 positions of the indole ring allows for diverse substitutions, enabling the fine-tuning of their electronic and steric properties. This tunability is crucial for optimizing their biological activity and for developing them as potential imaging agents, such as positron emission tomography (PET) radiotracers. researchgate.net Furthermore, many 2,3-diarylindoles exhibit intrinsic fluorescent properties, making them valuable as fluorescent probes in biological studies. researchgate.netresearchgate.net

Research Context and Importance of Substituted Indole Derivatives

The investigation into substituted indole derivatives like this compound is driven by the quest for new molecules with enhanced or novel biological and photophysical properties. The specific substituents on the aryl rings can significantly influence the molecule's interaction with biological targets and its photoluminescent behavior. The methoxy (B1213986) group on the phenyl ring at the 2-position, for instance, is an electron-donating group that can affect the electron density of the indole system, potentially modulating its biological activity and fluorescent characteristics. Research in this area often involves the synthesis of a series of related compounds to establish structure-activity relationships (SAR), which are vital for rational drug design. benthamdirect.com

Scope and Objectives of Scholarly Inquiry into this compound

Scholarly inquiry into this compound and its analogues is multifaceted. A primary objective is the development of efficient and versatile synthetic methodologies for their preparation. The Fischer indole synthesis is a classic and widely used method for constructing the indole ring, and its application to the synthesis of 2,3-diarylindoles is a common area of investigation. researchgate.net

Another key objective is the detailed characterization of these compounds, including their spectroscopic and photophysical properties. This involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence spectroscopy to elucidate their structure and understand their light-emitting capabilities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17NO B12008474 2-(4-methoxyphenyl)-3-phenyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-phenyl-1H-indole

InChI

InChI=1S/C21H17NO/c1-23-17-13-11-16(12-14-17)21-20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)22-21/h2-14,22H,1H3

InChI Key

LEFLOQIQYDEZJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 2 4 Methoxyphenyl 3 Phenyl 1h Indole and Analogous Indoles

Direct Synthesis Pathways for 2-(4-methoxyphenyl)-3-phenyl-1H-indole

Direct synthesis pathways often involve the cyclization of a pre-assembled open-chain precursor that already contains the necessary aromatic and substituent groups.

Reductive cyclization is a powerful method for indole (B1671886) synthesis, typically starting from ortho-nitro-substituted aromatic compounds. The general principle involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular condensation with a suitably positioned carbonyl or equivalent functional group to form the pyrrole (B145914) ring of the indole system.

One of the classical methods in this category is the Bartoli indole synthesis, which uses the reaction of nitroarenes with vinyl Grignard reagents. However, for the synthesis of 2,3-diaryl indoles, a more relevant precursor is a 2-nitro-diaryl ketone or a related species. The reduction of a 1-aryl-2-(2-nitrophenyl)ethanone derivative, for instance, can lead to the formation of a 2,3-diarylindole.

Another prominent strategy is the palladium-catalyzed reductive cyclization of 2-nitrostyrenes or related structures. organicreactions.orgnih.gov In this type of reaction, carbon monoxide is often used as the terminal reductant. nih.gov The process is believed to involve the reduction of the nitro group, followed by cyclization onto the adjacent double bond. While not a direct synthesis from a (2-nitrophenyl)-phenylmethanol, the cyclization of an appropriately substituted α-(2-nitroaryl)-β-aryl-enone represents a closely related and effective transformation. rsc.org A photo-induced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds has also been developed as a mild, catalyst-free method for preparing various N-fused heterocycles. rsc.org

A tandem approach combines a Sonogashira coupling with a reductive cyclization. For example, 1-halo-2-nitrobenzenes can react with terminal alkynes in a one-pot process. The initial palladium-catalyzed coupling forms a 2-alkynylnitrobenzene intermediate, which is then reduced in situ (e.g., using Zinc as a reductant) to trigger the cyclization and form the 2-substituted indole. researchgate.net

Catalytic Strategies for 2,3-Disubstituted Indole Ring Formation

Catalytic methods, particularly those employing palladium, have become central to modern indole synthesis due to their efficiency, functional group tolerance, and ability to construct complex molecules in a controlled manner.

Palladium catalysts are exceptionally versatile for forming the C-N and C-C bonds required for the indole ring. These reactions often proceed through domino or cascade sequences, where multiple bond-forming events occur in a single pot.

A highly effective one-pot, three-component strategy allows for the regioselective synthesis of 2,3-disubstituted indoles from readily available starting materials. This method utilizes a 2-bromo- or 2-iodoanilide, a terminal alkyne, and an aryl halide. The synthesis of This compound can be achieved using this protocol.

The reaction sequence begins with a Sonogashira coupling of a 2-bromo-N-trifluoroacetylanilide with an arylacetylene (e.g., 4-ethynylanisole). This is followed by a Cacchi-type intramolecular cyclization (amidopalladation) and subsequent reductive elimination. The use of a trifluoroacetyl protecting group on the aniline (B41778) nitrogen is crucial for facilitating the cyclization.

Table 1: Example Synthesis of a 2,3-Diaryl Indole
EntryAlkyneAryl HalideProductYield
1Phenylacetylenep-Bromoanisole2-Phenyl-3-(p-methoxyphenyl)-1H-indole74%

Conditions: 2-Bromo-N-trifluoroacetylanilide, PdCl₂(PhCN)₂, X-Phos, Cs₂CO₃, DMF, 80 °C.

This domino process provides a powerful tool for creating a diverse range of highly substituted indoles with excellent regiocontrol. bohrium.com

The Sonogashira coupling is a cornerstone of many indole syntheses. mdpi.com This reaction typically couples a terminal alkyne with an aryl or vinyl halide. In the context of indole synthesis, an ortho-haloaniline is a common starting material.

A two-step approach involves the initial Sonogashira coupling of an N,N-dialkyl-o-iodoaniline with a terminal alkyne. organicreactions.org The resulting o-(1-alkynyl)aniline intermediate is then isolated and subjected to electrophilic cyclization using reagents like iodine (I₂) to yield 3-iodoindoles, which can be further functionalized. organicreactions.org

More advanced are one-pot, domino procedures that combine the Sonogashira coupling with a subsequent intramolecular cyclization. nsf.gov In these methods, a palladium catalyst facilitates the initial coupling of an o-iodoaniline derivative with a terminal alkyne, followed by an intramolecular aminopalladation of the newly formed alkyne. This sequence leads directly to the 2,3-disubstituted indole skeleton. The choice of catalyst, base, and solvent is critical for optimizing the efficiency of this tandem process. nsf.gov For instance, a practical one-pot synthesis of 2,3-diarylindoles can be achieved through the palladium-catalyzed reaction of o-ethynylanilines with aryl iodides.

Table 2: Sonogashira/Cyclization Reaction Conditions
Catalyst SystemBaseSolventTemperatureOutcomeReference
PdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRoom Temp - 50 °CHigh yields of coupling products organicreactions.org
Pd(OAc)₂ / LigandK₂CO₃DMF60 °COne-pot synthesis of 2,3-disubstituted indoles nsf.gov
Cu@N-C solid catalystNa₂CO₃DMSO130 °CDomino coupling/cyclization nih.gov

Oxidative cyclization methods provide an alternative route that often involves C-H activation. In these reactions, a C-H bond is functionalized directly, avoiding the need for pre-functionalized starting materials like aryl halides.

A powerful strategy for the synthesis of 2,3-diarylindoles involves the palladium-catalyzed reaction of o-alkynylanilines with arylboronic acids or their esters. This method allows for the introduction of an aryl group at the C3 position of the indole ring during the cyclization process. The reaction proceeds with high functional group tolerance and provides access to a variety of 2,3-diaryl-N-methylindoles in moderate to good yields.

Furthermore, catalyst-controlled regioselectivity has been demonstrated in the palladium-catalyzed oxidative coupling of N-protected indoles with arylboronic acids, using molecular oxygen as the oxidant. By selecting the appropriate ligand, either C2- or C3-arylated indoles can be obtained with high selectivity. This switch in regioselectivity is attributed to a change in the reaction mechanism, from a C2-selective oxidative-Heck pathway to a C3-selective C-H activation/reductive elimination pathway. While this method functionalizes a pre-existing indole ring, it highlights the utility of arylboronic acids in palladium-catalyzed C-C bond formation at the indole core under oxidative conditions.

Rhodium(III)-Catalyzed C-H Annulation Mechanisms

Rhodium(III)-catalyzed C-H activation has emerged as a powerful and atom-economical method for constructing complex heterocyclic systems, including substituted indoles. The synthesis of fused indole structures, such as 6H-isoindolo[2,1-a]indoles, can be achieved through the oxidative annulation of 2-phenyl-1H-indole derivatives with alkenes or alkynes. rsc.org

The reaction is typically catalyzed by a rhodium complex like [Cp*RhCl₂]₂. A plausible mechanism for this transformation begins with the coordination of the nitrogen atom of the 2-phenylindole (B188600) to the Rh(III) center. This coordination directs the catalyst to activate a C-H bond on the ortho position of the 2-phenyl group, leading to the formation of a five-membered rhodacycle intermediate. rsc.org This cyclometalated species then undergoes migratory insertion of an alkyne or alkene. Subsequent reductive elimination constructs the new carbocyclic ring, and the active Rh(III) catalyst is regenerated in the presence of an oxidant, which can be as simple as atmospheric air. rsc.org

One notable feature of this methodology is the potential for using molecular oxygen (from the air) as the sole, green oxidant, a process that can be facilitated by additives like quaternary ammonium (B1175870) salts. rsc.org Research has demonstrated that various substituted 2-phenylindoles, including those with electron-donating or electron-withdrawing groups, can react smoothly with alkynes to yield the corresponding indolo[2,1-a]isoquinoline products. rsc.org

Table 1: Rhodium(III)-Catalyzed Oxidative Annulation of 2-Phenyl-1H-indoles with Alkynes Reaction conditions: 2-phenyl-1H-indole derivative (0.2 mmol), alkyne (0.4 mmol), [CpRhCl₂]₂ (2.5 mol%), and n-Bu₄NOAc (1 equiv.) in xylenes (B1142099) (4 mL) at 80 °C under an air atmosphere for 20 h.* rsc.org

2-Phenylindole SubstrateAlkyne SubstrateProductYield (%)
2-phenyl-1H-indoleDiethyl acetylenedicarboxylate6,7-Dicarbethoxy-5-phenylindolo[2,1-a]isoquinoline81
2-(4-methoxyphenyl)-1H-indoleDiethyl acetylenedicarboxylate6,7-Dicarbethoxy-5-(4-methoxyphenyl)indolo[2,1-a]isoquinoline75
2-(4-chlorophenyl)-1H-indoleDiethyl acetylenedicarboxylate6,7-Dicarbethoxy-5-(4-chlorophenyl)indolo[2,1-a]isoquinoline78
5-methoxy-2-phenyl-1H-indoleDiethyl acetylenedicarboxylate2-Methoxy-6,7-dicarbethoxy-5-phenylindolo[2,1-a]isoquinoline72

Transition-Metal-Free Synthesis Initiated by Strong Bases (e.g., KOt-Bu)

The synthesis of substituted indoles without transition metals offers advantages in terms of cost, toxicity, and product purity. Strong bases, particularly potassium tert-butoxide (KOt-Bu), are instrumental in initiating several types of indole-forming reactions. mdpi.comnih.govresearchgate.netrsc.org

One such method involves the intramolecular addition of diarylmethanols to imines, promoted by a KOt-Bu/DMF system. This reaction yields a variety of 2,3-disubstituted indoles. Mechanistic proposals suggest a radical pathway where KOt-Bu facilitates the formation of a radical intermediate, which then undergoes cyclization and subsequent dehydration to form the aromatic indole ring. nih.govacs.org

Another transition-metal-free approach is the direct C3 arylation of indoles with aryl halides, promoted by KOt-Bu. nih.gov Mechanistic studies for this transformation are complex and point towards a hybrid mechanism that may involve both aryne intermediates and non-propagative radical processes. The success of this reaction often requires the careful exclusion of oxygen, with degassed solvents being critical. Electron paramagnetic resonance (EPR) experiments have confirmed the presence of free radicals during the reaction. nih.gov

Furthermore, KOt-Bu can mediate cascade reactions for the synthesis of 2-aryl-indoles where dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and a one-carbon source. researchgate.net This process is thought to proceed via an ionic mechanism involving a tandem aldol (B89426) reaction, Michael addition, dehydrosulfenylation, and isomerization sequence. researchgate.net

Table 2: KOt-Bu Promoted Synthesis of 2,3-Disubstituted Indoles General procedure involves reacting a diarylmethanol-imine precursor with KOt-Bu in DMF. acs.org

R¹ in Aryl Group 1R² in Aryl Group 2ProductYield (%)
H2,5-dimethoxy2-(2,5-Dimethoxyphenyl)-3-phenyl-1H-indole74
H4-fluoro3-(4-Fluorophenyl)-2-phenyl-1H-indole76
4-methylH6-Methyl-2-(naphthalen-2-yl)-3-phenyl-1H-indole65
HH2-Naphthyl-3-phenyl-1H-indole72

Cascade Photoredox/Gold Catalysis for Multisubstituted Indole Scaffolds

A synergistic combination of visible-light photoredox catalysis and gold catalysis enables the efficient synthesis of multisubstituted indoles through a cascade process. tandfonline.comresearchgate.net This dual catalytic system provides a redox-neutral pathway for the aminoarylation of alkynes, leading to valuable 2,3-disubstituted indole frameworks. researchgate.net

The proposed mechanism involves two interconnected catalytic cycles. In the photoredox cycle, a photosensitizer, upon excitation by visible light, oxidizes an aryldiazonium salt or a similar precursor to generate an aryl radical. This radical is then captured by a gold(I) complex, leading to a high-valent arylgold(III) intermediate after oxidative addition. This electrophilic arylgold(III) species is central to the reaction. tandfonline.comresearchgate.net

Simultaneously, the gold(I) catalyst activates an alkyne, such as a 2-alkynylaniline derivative, facilitating nucleophilic attack by the aniline nitrogen to form an indole ring. Instead of a simple protodeauration, the resulting vinyl-gold intermediate is intercepted by the photoredox-generated arylgold(III) species. A subsequent reductive elimination furnishes the C-C coupled product (the arylated indole) and regenerates the active gold(I) catalyst, closing the catalytic cycle. researchgate.net This method is noted for its mild, base-free reaction conditions and high functional group tolerance. tandfonline.com

Non-Catalytic and Classical Synthetic Routes

Cyclization of Chalcone (B49325) Derivatives

While chalcones are commonly synthesized from indole aldehydes, the reverse process—forming an indole ring from a chalcone derivative—is a specialized transformation. The key prerequisite for such a cyclization is a chalcone bearing an amino group on one of the aryl rings, positioned ortho to the ketone functionality (an o-aminochalcone). This nitrogen is essential for forming the pyrrole portion of the indole nucleus.

The mechanism for the cyclization of an o-aminochalcone can proceed through several pathways. Under acidic or basic conditions, an intramolecular condensation can occur. This typically involves a nucleophilic attack of the ortho-amino group onto the carbonyl carbon of the α,β-unsaturated ketone system. This can occur via a direct conjugate addition (Michael addition) followed by an intramolecular cyclization and dehydration/aromatization sequence to furnish the 2,3-disubstituted indole.

Alternatively, a related strategy involves the palladium-catalyzed Sonogashira cross-coupling of a 2-amino-3-iodoacetophenone with a terminal alkyne, followed by a palladium-mediated heteroannulation to yield the indole core. researchgate.net In this case, the chalcone framework is built and cyclized in a tandem sequence starting from a functionalized acetophenone.

Intramolecular Additions to Imines

The formation of the indole scaffold via intramolecular additions to imines represents a robust synthetic strategy. These reactions can be promoted by strong bases or transition metal catalysts.

In a transition-metal-free example, 2,3-disubstituted indoles are synthesized from diarylmethanols and imines using KOt-Bu in DMF. nih.govacs.org The proposed mechanism involves the formation of a radical which undergoes cyclization onto the imine's C=N double bond, followed by dehydration to yield the final indole product. This method provides an effective route to unsymmetrically substituted indoles. acs.org

Palladium catalysis offers another powerful approach. A cascade process comprising an imine α-arylation followed by an intramolecular C-N bond-forming reaction can synthesize a wide range of indoles from substrates like 1,2-dihaloarenes and imines. acs.org This method allows for the introduction of diverse aryl, alkyl, and vinyl substituents at various positions of the indole ring. The use of o-dihalobenzenes with two different halogens can lead to regioselective synthesis by exploiting the different reactivities of I, Br, and Cl in the oxidative addition step. acs.org

Friedel-Crafts Alkylation Pathways for Polynuclear Indole Systems

The Friedel-Crafts reaction is a classical and effective method for C-C bond formation, and its application to indole chemistry provides access to complex, polynuclear systems. The electron-rich nature of the indole ring, particularly at the C3 position, makes it an excellent nucleophile for Friedel-Crafts alkylations.

One innovative one-pot method involves the acid-catalyzed Friedel-Crafts reaction of γ-hydroxybutyrolactams with indoles. researchgate.netnih.gov In this cascade transformation, an acid catalyst like TsOH promotes the formation of an acylium ion or a related electrophilic species from the hydroxybutyrolactam. The indole then acts as the nucleophile, attacking the electrophile. A subsequent intramolecular Friedel-Crafts alkylation step leads to the formation of complex polycyclic indole derivatives that are structurally related to Ergot alkaloids. researchgate.netnih.gov

Another approach utilizes trichloroacetimidates as potent alkylating agents for indoles under Lewis acid catalysis. Trichloroacetimidates, easily formed from alcohols, serve as stable yet reactive electrophiles. This method is particularly useful for preparing C3-benzylated indoles. The reaction performs best when either the indole or the imidate contains electron-withdrawing groups, which helps to prevent undesired polyalkylation of the highly nucleophilic indole ring.

Reaction Conditions, Reagents, and Solvent Systems

The creation of the 2,3-diaryl-1H-indole scaffold is not governed by a single synthetic method but rather by a variety of strategies, each with its own specific set of optimized conditions. Classic methods like the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone, have been adapted for such structures. e-journals.innih.gov Modern approaches often rely on metal-catalyzed cross-coupling and cyclization reactions, which offer high efficiency and broad functional group tolerance. mdpi.comorganic-chemistry.orgpkusz.edu.cn

Stoichiometric and Catalytic Reagent Optimization

The yield and selectivity in the synthesis of 2,3-disubstituted indoles are profoundly influenced by the choice and amount of reagents. Both stoichiometric and catalytic approaches are employed, with the latter being more common in contemporary synthesis due to advantages in atom economy and milder reaction conditions.

Palladium-based catalysts, for example, are widely used for the synthesis of indoles through C-H activation and annulation strategies. mdpi.compkusz.edu.cn In a one-pot, three-component synthesis of 2,3-disubstituted indoles, the catalytic system often involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, combined with a specific ligand such as dppe or (R,R)-QuinoxP*. mdpi.com The optimization of these components is crucial; for instance, Cacchi and colleagues found that for a cascade Sonogashira-Cacchi reaction to produce 3-aryl-4-fluoro-2-substituted-1H-indoles, an inorganic base like Cs₂CO₃ or K₂CO₃ was effective, but the cyclization step was improved with an organic base like Et₃N, particularly under microwave irradiation. mdpi.com

In other catalytic systems, the optimization extends to the catalyst loading. For instance, in a K₂CO₃-catalyzed synthesis of highly functionalized indoles, it was found that 10 mol% of the catalyst at 40 °C was optimal for achieving a high yield (86%) over 48 hours. acs.org Similarly, a protocol for synthesizing trifluoromethyl(indolyl)phenylmethanols identified a combination of K₂CO₃ (15 mol%) and n-Bu₄PBr (15 mol%) as the most efficient catalytic system, with reductions in catalyst loading leading to slower reaction rates and lower yields. nih.gov

The table below illustrates the optimization of a base catalyst in a model reaction.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (0.1)1,4-Dioxane (B91453)404886
2K₂CO₃ (0.1)1,4-Dioxanert4862
3K₂CO₃ (0.1)THF404883
4K₂CO₃ (0.1)DMSO404832
5K₂CO₃ (0.1)Hexanes404821
6KHCO₃ (1.0)1,4-Dioxane802472
7Na₂CO₃ (1.0)1,4-Dioxane802465
8K₃PO₄ (1.0)1,4-Dioxane802475
9BaCO₃ (1.0)1,4-Dioxane8024Trace
10Li₂CO₃ (1.0)1,4-Dioxane8024Trace
11Et₃N (1.0)1,4-Dioxane802447
12DBU (1.0)1,4-Dioxane80240

This table is adapted from data presented in a study on K₂CO₃-catalyzed indole synthesis, demonstrating the effect of different bases and solvents on reaction yield. acs.org "rt" denotes room temperature.

Role of Bases (e.g., K₂CO₃, LiOH·H₂O, NaOH, KHMDS) in Reaction Efficiency

Bases play a multifaceted role in indole synthesis, acting as catalysts, promoters, or reagents to facilitate key steps such as deprotonation, condensation, and cyclization. The choice of base can dramatically affect reaction efficiency, selectivity, and scope. nih.gov

Potassium Carbonate (K₂CO₃): As a mild and inexpensive base, K₂CO₃ is frequently used in various indole syntheses. researchgate.net It has been shown to be an effective catalyst for the N-alkylation of indoles and for the construction of the indole ring itself. researchgate.netacs.org In a novel synthesis of 2,5-dialkyl-4,6,7-tricyanoindoles, K₂CO₃ was identified as the optimal catalyst, outperforming other inorganic bases like Na₂CO₃, K₃PO₄, and Li₂CO₃, as well as organic bases like Et₃N and DBU. acs.org Its efficacy is attributed to its ability to facilitate the necessary condensation and cyclization steps under relatively mild conditions. acs.orgthieme-connect.com

Lithium Hydroxide (B78521) Monohydrate (LiOH·H₂O): LiOH·H₂O has been reported as a highly efficient dual activation catalyst for Claisen-Schmidt condensations to produce chalcones, which are precursors for various heterocyclic compounds. researchgate.net In this context, the lithium cation (Li⁺) is thought to activate the aldehyde carbonyl group, while the hydroxide anion generates the ketone enolate, thus promoting the condensation reaction under mild, room-temperature conditions. researchgate.net While direct catalysis in the final cyclization to form 2,3-diarylindoles is less commonly cited, its role in forming key precursors highlights its potential utility in multi-step syntheses. The kinetics of reactions involving LiOH·H₂O can be controlled by factors such as water diffusion through the lithium hydroxide layer. researchgate.net

Sodium Hydroxide (NaOH): NaOH is a strong, versatile base used in various indole syntheses and functionalizations. rsc.orgrsc.org It can promote reactions such as the one-pot Sonogashira coupling followed by cyclization to afford 2-substituted indoles, where it mediates the final ring-closing step. thieme-connect.com In some cases, the use of strong bases like NaOH can significantly accelerate reactions, although this may come at the cost of reduced yields if side reactions are promoted. rsc.org For example, in a synthesis of 3-sulfenylated indoles, NaOH was found to be a simple and effective promoter. rsc.org

Potassium Bis(trimethylsilyl)amide (KHMDS): KHMDS is a strong, sterically hindered, non-nucleophilic base. commonorganicchemistry.com Its high basicity (pKa ≈ 26) and poor nucleophilicity make it ideal for deprotonation reactions where attack by the base on an electrophilic center is undesirable. commonorganicchemistry.comwikipedia.org In the context of indole synthesis, bases like KHMDS are particularly useful for generating the indole anion for N-functionalization or for initiating cyclization pathways that require a strong base but are sensitive to nucleophilic addition.

Solvent Effects in Indole Annulation and Cyclization

The solvent system is a critical parameter that can influence reaction rates, yields, and even the reaction pathway. The polarity, coordinating ability, and boiling point of the solvent must be matched to the specific requirements of the indole synthesis method.

In palladium-catalyzed intermolecular cyclizations, dichloroehtane (DCE) has been identified as the optimal solvent for achieving maximum yields in certain reactions. mdpi.com For a K₂CO₃-catalyzed synthesis of functionalized indoles, polar aprotic solvents like 1,4-dioxane and tetrahydrofuran (B95107) (THF) provided comparable and high yields (86% and 83%, respectively), whereas dimethyl sulfoxide (DMSO) and the nonpolar solvent hexanes resulted in significantly lower yields (32% and 21%). acs.orgacs.org This suggests that the solvent's ability to solubilize the base and intermediates is crucial for efficiency.

In other cyclization reactions, such as a formal [3+2]-annulation for synthesizing spiro-furanoindolines, it was observed that polar solvents facilitate the desired C-Si bond cleavage, while a nonpolar solvent environment favored an alternative pathway. rsc.org Similarly, in an asymmetric deoxygenative cycloaddition, the polar aprotic solvent dimethylformamide (DMF) maintained high enantioselectivity but led to a modest decrease in yield compared to the optimized conditions, while THF and toluene (B28343) resulted in more significant drops in efficiency. acs.org

Post-Synthesis Purification Methodologies

Following the completion of the reaction and initial workup, the crude product containing the target indole, unreacted starting materials, and byproducts must be purified. For compounds like this compound, chromatographic techniques are indispensable for achieving high purity.

Chromatographic Techniques (e.g., Silica (B1680970) Gel Column Chromatography, Flash Chromatography)

Silica gel column chromatography is the most common method for the purification of indole derivatives on a laboratory scale. column-chromatography.comteledynelabs.com Silica gel (SiO₂), a porous and polar adsorbent, serves as the stationary phase. column-chromatography.com The separation principle relies on the differential partitioning of the components of the crude mixture between the stationary phase and a mobile phase (eluent). miamioh.edu

Silica Gel Column Chromatography: In this technique, a glass column is packed with a slurry of silica gel in a nonpolar solvent. miamioh.edu The crude product is then loaded onto the top of the column. commonorganicchemistry.com A solvent or a gradient of solvents (the mobile phase) is passed through the column. Nonpolar compounds have weaker interactions with the polar silica gel and elute more quickly, while more polar compounds are retained longer. Fractions are collected and analyzed, typically by Thin-Layer Chromatography (TLC), to isolate the pure compound. miamioh.edu Many reported syntheses of substituted indoles specify purification by column chromatography on silica gel using a solvent system such as a hexane/ethyl acetate (B1210297) mixture. pkusz.edu.cnrsc.org

Flash Chromatography: This is an enhancement of traditional column chromatography that uses pressure (from compressed air or a pump) to accelerate the flow of the mobile phase through the column. rochester.edu This results in faster separations and often better resolution. wfu.edubiotage.com The principle remains the same, but the speed makes it a highly efficient technique for routine purification in organic synthesis. biotage.com For challenging separations, a gradient elution, where the polarity of the solvent system is gradually increased, can be employed. rochester.edu The crude product can be loaded directly onto the column as a concentrated solution (wet loading) or pre-adsorbed onto a small amount of silica gel (dry loading), which can improve resolution for less soluble samples. commonorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for a complete structural assignment.

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. In 2-(4-methoxyphenyl)-3-phenyl-1H-indole, distinct signals are expected for the protons on the indole (B1671886) ring, the phenyl substituent at the 3-position, and the 4-methoxyphenyl (B3050149) substituent at the 2-position.

The aromatic region of the spectrum (typically δ 6.5-8.5 ppm) would be complex, showing signals for the protons of the indole nucleus and the two phenyl rings. The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (often > 8.0 ppm). The protons of the phenyl group and the methoxyphenyl group will exhibit characteristic multiplets. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet in the upfield region, typically around δ 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Note: This table is based on predicted values and data from analogous structures as specific experimental data for this compound is not readily available in the cited literature.

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Indole N-H> 8.0Broad Singlet
Aromatic H (Indole, Phenyl)6.8 - 7.8Multiplet
Methoxy (-OCH₃) H~ 3.8Singlet

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal.

The spectrum would show a number of signals in the aromatic region (δ 110-160 ppm), corresponding to the carbons of the indole, phenyl, and methoxyphenyl rings. The carbon of the methoxy group is expected to appear at a higher field (around δ 55 ppm). The quaternary carbons, such as C2 and C3 of the indole ring and the carbon attached to the methoxy group, would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Note: This table is based on predicted values and data from analogous structures as specific experimental data for this compound is not readily available in the cited literature.

Carbon Type Predicted Chemical Shift (ppm)
Aromatic C=C (Indole, Phenyl)110 - 140
Quaternary Aromatic C125 - 160
Methoxy (-OCH₃) C~ 55

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the ¹H and ¹³C signals. An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the precise assignment of which proton signal corresponds to which carbon signal, confirming the C-H connectivity within the molecule. This technique is particularly valuable for complex aromatic systems where spectral overlap in the 1D NMR spectra can make assignments challenging. For instance, HSQC can definitively link the protons of the indole ring to their corresponding carbons, and do the same for the phenyl and methoxyphenyl substituents. researchgate.net

Gauge-Independent Atomic Orbital (GIAO) calculations are a powerful computational method used to predict the NMR chemical shifts of molecules. imist.maresearchgate.net This quantum chemical approach, often employed with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus. imist.maresearchgate.net These theoretical values can then be converted into chemical shifts and compared with experimental data to confirm a proposed structure or to help in the assignment of complex spectra. acs.orgrsc.org The GIAO method has proven to be reliable for a wide range of organic molecules, including heterocyclic systems like indoles. imist.maresearchgate.net For a molecule like this compound, GIAO calculations could provide a theoretical NMR spectrum that would be invaluable in validating the assignments made from experimental 1D and 2D NMR data. rsc.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

N-H Stretch: A sharp or somewhat broad peak around 3400 cm⁻¹ for the N-H bond of the indole ring.

Aromatic C-H Stretch: Peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals for the methoxy group just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong absorption band for the aryl-ether linkage of the methoxy group, typically in the 1250-1000 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound Note: This table is based on characteristic vibrational frequencies for the functional groups present.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Indole N-HStretch~ 3400
Aromatic C-HStretch> 3000
Aliphatic C-H (Methoxy)Stretch< 3000
Aromatic C=CStretch1600 - 1450
Aryl C-O (Ether)Stretch1250 - 1000

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is dictated by its extensive π-conjugated system. The structure, which incorporates an indole nucleus, a phenyl group, and a methoxyphenyl group, is expected to exhibit strong absorption bands in the UV region. These absorptions arise from π → π* electronic transitions within the aromatic rings and the conjugated system spanning across the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method widely used to model the electronic absorption spectra of organic molecules and to understand the nature of their electronic transitions. The process begins with a ground-state geometry optimization using a standard DFT functional (e.g., B3LYP). Using this optimized structure, TD-DFT calculations are performed to compute the vertical excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands).

The output of a TD-DFT calculation provides a detailed description of each excited state. For example, an absorption band in the experimental UV-Vis spectrum can be assigned to a specific calculated electronic transition, such as the transition from the HOMO to the LUMO. The analysis reveals the character of the transition, for instance, whether it is a localized excitation within one of the aromatic rings or a charge-transfer transition between different parts of the molecule. In studies of similar conjugated molecules, TD-DFT has been shown to produce theoretical spectra that are in good agreement with experimental data, allowing for confident assignment of the observed absorption bands. This analysis is crucial for understanding the photophysical properties of this compound and for rationalizing how its structural features give rise to its observed electronic spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a fundamental technique for the precise determination of a molecule's exact mass, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (molecular formula C₂₁H₁₇NO), HRMS-ESI would typically be performed in positive ion mode, where the molecule is detected as a protonated species, [M+H]⁺. The high resolving power of the instrument allows the mass to be measured with an accuracy of a few parts per million (ppm), distinguishing it from other molecules with the same nominal mass.

Table 1: Theoretical HRMS-ESI Data for this compound
AdductMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺[C₂₁H₁₈NO]⁺299.1361
[M+Na]⁺[C₂₁H₁₇NNaO]⁺322.1180

Beyond determining the parent ion mass, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. In ESI, fragmentation is induced by collision-induced dissociation (CID). For this compound, characteristic fragmentation pathways would involve the cleavage of the bonds within its structure. A common fragmentation for aryl methyl ethers is the loss of a methyl radical (•

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Unit Cell Parameters

No published single-crystal X-ray diffraction data, including bond lengths, bond angles, or unit cell parameters, are available for this compound.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

A detailed analysis of the intramolecular and intermolecular hydrogen bonding interactions for this compound is not possible without crystallographic data.

Confirmation of Isomeric Forms in the Crystalline State

There is no information available in the searched literature to confirm the specific isomeric forms of this compound that exist within the crystalline state.

Computational Chemistry and Theoretical Investigations of 2 4 Methoxyphenyl 3 Phenyl 1h Indole

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for the study of medium to large-sized organic molecules. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a pathway to determine various molecular properties.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like 2-(4-methoxyphenyl)-3-phenyl-1H-indole, which has rotatable bonds connecting the phenyl and methoxyphenyl groups to the indole (B1671886) core, conformational analysis is essential. This analysis explores different rotational isomers (conformers) to identify the global minimum energy conformation, which is the most likely structure to be observed experimentally.

In a typical study, the geometry of the molecule would be optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p). The optimized geometry provides key structural parameters. For instance, in a study on the related compound, 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, DFT calculations were used to determine bond lengths, bond angles, and dihedral angles, which were then compared with experimental X-ray diffraction data to validate the computational method.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and therefore more chemically reactive, whereas a larger gap indicates greater stability.

For this compound, DFT calculations would provide the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. In a study of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, the HOMO-LUMO energy gap was calculated to be -4.86 eV, indicating good kinetic stability.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is for the related compound 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine and is provided as an example of typical results from such a study.)

ParameterEnergy (eV)
HOMO-5.26
LUMO-0.40
Energy Gap (ΔE)-4.86

The electron density distribution within a molecule dictates its electrostatic properties. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. MEP maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule. These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. The color-coding on an MEP map typically ranges from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor), with intermediate potentials represented by other colors such as green and yellow.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the indole ring and the oxygen atom of the methoxy (B1213986) group, indicating these as likely sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Global reactivity descriptors are parameters derived from the energies of the frontier molecular orbitals that provide a quantitative measure of a molecule's reactivity. These descriptors are calculated using the ionization potential (I) and electron affinity (A), which can be approximated by the negative of the HOMO and LUMO energies, respectively, according to Koopmans' theorem.

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more polarizable and more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η.

Calculations on 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine yielded a chemical hardness of 2.43 eV and a chemical softness of 0.41 eV⁻¹, suggesting good stability.

Table 2: Illustrative Global Reactivity Descriptors (Note: The following data is for the related compound 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine and is provided as an example of typical results from such a study.)

DescriptorValueUnit
Ionization Potential (I)5.26eV
Electron Affinity (A)0.40eV
Chemical Hardness (η)2.43eV
Chemical Softness (S)0.41eV⁻¹
Electronegativity (χ)2.83eV
Chemical Potential (μ)-2.83eV
Electrophilicity Index (ω)1.65eV

A significant application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the computational method and the experimental assignments. Theoretical calculations of vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can be performed.

For this compound, theoretical vibrational frequencies would be calculated and likely scaled by a factor to account for anharmonicity and other systematic errors in the computational method. The calculated spectrum would then be compared to the experimental FT-IR and Raman spectra to assign the observed vibrational modes to specific molecular motions. Similarly, theoretical UV-Vis absorption maxima can be calculated using Time-Dependent DFT (TD-DFT) and compared with experimental spectra. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict chemical shifts. A study on 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine demonstrated good agreement between the calculated and experimental vibrational frequencies and NMR chemical shifts.

Molecular Dynamics (MD) Simulations for Time-Dependent Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, offering a dynamic perspective on their conformational changes and interactions with their environment. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, insights can be drawn from simulations of structurally similar indole derivatives.

For instance, MD simulations performed on substituted 5-(4-methoxyphenyl)-1H-indoles have been used to investigate the stability of enzyme-inhibitor complexes. In one such study, a 400 ns MD simulation was conducted to test the stability of the complex formed between a 5-(4-methoxyphenyl)-1H-indole derivative and the enzyme ALOX15. The simulations revealed that the binding mode where the methoxyphenyl group is located at the bottom of the enzyme's cavity is stable throughout the simulation period. This stability is crucial for the compound's inhibitory activity. Such studies highlight how MD simulations can elucidate the dynamic stability of ligand-protein interactions, which is a critical factor for drug efficacy.

By analogy, MD simulations of this compound could be employed to explore its conformational landscape, identifying the most stable conformations in different solvent environments or when interacting with a biological target. Key parameters that would be analyzed in such a simulation include the root-mean-square deviation (RMSD) to assess the stability of the molecule's structure over time, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Furthermore, the analysis of hydrogen bond formation and disruption over the simulation time would provide insights into the dynamics of its interactions with target proteins.

A hypothetical MD simulation of this compound bound to a target protein might reveal the following:

Simulation ParameterExpected ObservationImplication
RMSD of the LigandLow and stable RMSD values after an initial equilibration period.The ligand maintains a stable binding pose within the active site.
RMSF of Protein ResiduesLower fluctuations for residues in the binding pocket compared to more distant residues.The ligand binding stabilizes the local protein structure.
Hydrogen Bond AnalysisPersistent hydrogen bonds between the indole N-H group and specific amino acid residues.Key interactions that contribute to the binding affinity and specificity.
Solvent Accessible Surface Area (SASA)A decrease in the SASA of the ligand upon binding to the protein.The ligand is well-accommodated within the binding pocket, shielded from the solvent.

These simulations would provide a detailed, time-resolved understanding of the molecular interactions that are essential for the biological activity of this compound.

Mechanistic Studies Through Computational Modeling (e.g., Reaction Pathways, Transition States)

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. Density Functional Theory (DFT) calculations are frequently employed to map out reaction pathways, identify transition states, and calculate activation energies.

The synthesis of 2,3-disubstituted indoles can proceed through various synthetic routes, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. Computational studies can provide a detailed understanding of the underlying mechanisms of these reactions. For example, in the context of the Fischer indole synthesis, theoretical calculations can model the acid-catalyzed rearrangement of a phenylhydrazone to form the indole ring. These calculations would identify the key intermediates and the transition state structures, providing insights into the rate-determining step of the reaction.

A computational study on the synthesis of a similar compound, 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one, proposed a plausible reaction mechanism involving a multicomponent reaction. The proposed pathway included the initial condensation of reactants to form a Michael acceptor, followed by the addition of indole, and subsequent acid-catalyzed intramolecular cyclization. While this is a different synthetic outcome, the methodological approach of proposing and computationally verifying a reaction pathway is directly applicable to studying the synthesis of this compound.

For a hypothetical palladium-catalyzed synthesis of this compound, DFT calculations could be used to investigate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. The calculated energy profile of the reaction would reveal the feasibility of the proposed mechanism and could help in optimizing the reaction conditions.

A representative table of computationally derived data for a key reaction step in the synthesis of this compound might look like this:

Reaction StepIntermediate/Transition StateCalculated Relative Energy (kcal/mol)Key Geometric Parameters
ReactantsStarting Materials0.0N/A
thesciencein.orgthesciencein.org-Sigmatropic RearrangementTransition State 1 (TS1)+25.3C-C bond forming: 2.1 Å, N-N bond breaking: 1.9 Å
Intermediate FormationIntermediate 1-5.2New C-C bond formed
AromatizationTransition State 2 (TS2)+15.8Proton transfer from N to C
ProductsThis compound-30.1Final product geometry

Such detailed mechanistic insights derived from computational modeling are invaluable for synthetic chemists to understand and control chemical reactions.

Molecular Docking Simulations for Ligand-Target Interactions (Methodology Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

The general methodology for performing a molecular docking simulation for this compound would involve the following steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules and any co-crystallized ligands. The binding site is defined, which is typically a cavity on the protein surface where the natural substrate or a known inhibitor binds.

Preparation of the Ligand: The 2D structure of this compound is drawn using a chemical drawing software and converted into a 3D structure. The geometry of the ligand is then optimized using a computational chemistry software package to find its lowest energy conformation.

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the defined binding site of the receptor. The program explores a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: Each generated pose of the ligand is evaluated using a scoring function that estimates the binding affinity. The poses are ranked based on their scores, and the top-ranked poses are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.

A study on 2-phenylindole (B188600) derivatives as anticancer agents utilized molecular docking to understand their interaction with the tubulin protein. The results from such studies can reveal key structural features responsible for the observed biological activity. For this compound, docking studies could predict its binding orientation in a target protein and identify the key amino acid residues involved in the interaction.

A summary of a typical molecular docking result for this compound with a hypothetical protein target is presented below:

ParameterValue/Description
Docking Score (e.g., Glide XP GScore)-9.5 kcal/mol
Predicted Binding Affinity (pKi)8.2
Key Interacting Residues (Hydrogen Bonds)Indole N-H with Asp123; Methoxy O with Ser156
Key Interacting Residues (Hydrophobic)Phenyl and methoxyphenyl rings with Leu45, Val78, Phe101
Predicted Binding ModeThe methoxyphenyl group occupies a hydrophobic pocket, while the indole core forms hydrogen bonds with polar residues.

This methodological approach allows for the rapid screening of large compound libraries and provides valuable insights into the molecular basis of ligand-receptor interactions, guiding the design of more potent and selective molecules.

Reactivity and Transformational Chemistry of 2 4 Methoxyphenyl 3 Phenyl 1h Indole

Intramolecular Cyclization and Rearrangement Reactions

The structural arrangement of 2-(4-methoxyphenyl)-3-phenyl-1H-indole, featuring two aryl substituents at the 2- and 3-positions of the indole (B1671886) core, makes it an ideal precursor for intramolecular cyclization reactions. These reactions are synthetically valuable as they allow for the construction of more complex, fused-ring systems from a relatively simple starting material. The proximity of the phenyl and methoxyphenyl rings facilitates bond formation between them, leading to rigid, polycyclic aromatic structures.

Transformation to Polycyclic Aromatic Nitrogen Heterocycles (e.g., Dibenzo[a,c]carbazole Derivatives)

A primary transformation of this compound is its conversion into dibenzo[a,c]carbazole derivatives. This oxidative cyclization can be induced both chemically and photochemically. One established method involves the use of iodine and propylene (B89431) oxide to facilitate the reaction. This process results in the formation of 10-methoxy-12-phenyl-7H-dibenzo[a,c]carbazole. The reaction proceeds through the formation of a new carbon-carbon bond between the C-2 phenyl ring and the C-3 phenyl ring of the indole, effectively fusing them together and creating the extended carbazole (B46965) system. The photochemical approach offers an alternative pathway to the same class of compounds.

Functional Group Interconversions on the Indole Scaffold

While much of the focus on this compound is on its cyclization, the functional groups present on the molecule—the N-H of the indole and the methoxy (B1213986) group on the phenyl ring—are amenable to various interconversions.

N-H Functionalization: The nitrogen atom of the indole ring can be a site for substitution reactions. Alkylation, arylation, or acylation at this position can be carried out to modify the compound's properties. For instance, N-alkylation would introduce an alkyl group onto the indole nitrogen, which can influence the molecule's solubility and electronic characteristics.

Demethylation: The methoxy group (-OCH₃) on the 4-position of the C-2 phenyl ring is a key functional handle. It can be cleaved to yield a hydroxyl group (-OH) using standard demethylating agents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This transformation converts the 2-(4-methoxyphenyl) moiety into a 2-(4-hydroxyphenyl) group, providing a site for further functionalization, such as etherification or esterification.

The following table summarizes potential functional group interconversions:

Starting Functional GroupReagents/ConditionsResulting Functional Group
Indole N-HBase (e.g., NaH), Alkyl Halide (R-X)N-Alkyl Indole
Phenyl-OCH₃Boron Tribromide (BBr₃) or HBrPhenyl-OH

Photochemical Reactivity and Induced Transformations

This compound exhibits significant photochemical reactivity. When irradiated with ultraviolet (UV) light, typically in the presence of an oxidizing agent, it undergoes an intramolecular cyclization to yield dibenzo[a,c]carbazole derivatives. This photoinduced transformation is a powerful method for synthesizing these complex polycyclic aromatic heterocycles, often proceeding under milder conditions than purely chemical methods. The reaction is highly efficient and is a hallmark of the reactivity of the 2,3-diarylindole scaffold. The presence of the methoxy group can influence the electronic properties of the excited state and potentially affect the quantum yield and efficiency of the photocyclization process.

Investigation of Reaction Mechanisms and Intermediates (e.g., Radical Cyclization)

The mechanism of the transformation of 2,3-diarylindoles into dibenzo[a,c]carbazoles has been a subject of detailed investigation. The photochemical pathway is understood to proceed through a series of well-defined steps.

Photoexcitation: The process begins with the absorption of a photon by the 2,3-diarylindole molecule, promoting it to an electronically excited state.

Intramolecular Cyclization: In this excited state, the molecule undergoes an intramolecular electrocyclization, forming a new C-C bond between the two aryl rings. This step results in a transient, non-aromatic dihydropolycyclic intermediate.

Dehydrogenation: This intermediate is not stable and must be oxidized to form the final, stable aromatic product. This is typically achieved by a dehydrogenating agent present in the reaction mixture, such as dissolved oxygen or iodine. This final step re-establishes the aromaticity of the system, driving the reaction to completion and yielding the dibenzo[a,c]carbazole.

The following table outlines the key stages of the proposed photochemical reaction mechanism:

StageDescriptionIntermediate Species
1Absorption of UV lightExcited state of 2,3-diarylindole
2Intramolecular C-C bond formationDihydropolycyclic intermediate
3Oxidation/DehydrogenationDibenzo[a,c]carbazole

Isomerization Studies and Stereochemical Outcomes

The concept of isomerization in this compound is primarily associated with the possibility of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In this molecule, the single bonds connecting the phenyl and methoxyphenyl rings to the indole core are potential axes of restricted rotation.

If the steric hindrance caused by the substituents on the indole and the aryl rings is sufficiently large, free rotation can be prevented, leading to the existence of stable, separable enantiomeric or diastereomeric atropisomers. However, for this compound itself, the barrier to rotation is generally not high enough at room temperature to allow for the isolation of stable atropisomers. The introduction of additional, bulkier substituents, particularly at the positions ortho to the connecting bond, would be required to significantly increase the rotational barrier and make atropisomerism a prominent feature of the molecule's stereochemistry.

Conclusion and Future Research Perspectives

Summary of Current Research Contributions

Research into 2,3-diarylindoles has established them as a versatile class of compounds with significant biological activities. A primary focus has been on their potential as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2). researchgate.netbenthamdirect.comresearchgate.net The specific substitution pattern of two aryl groups at the C2 and C3 positions has been identified as a key feature for potent and selective COX-2 inhibition. benthamdirect.comresearchgate.net

Beyond inflammation, this structural motif is crucial for anticancer applications. Certain synthetic 2,3-diarylindoles have been shown to induce G2/M cell cycle arrest and destabilize microtubules by interacting with the colchicine binding site on tubulin. nih.gov This mechanism makes them promising candidates for the development of new chemotherapeutic agents. The anticancer potential of indole (B1671886) derivatives is a broad and active field of study, with various analogues demonstrating cytotoxic properties. openmedicinalchemistryjournal.com

Furthermore, the 2,3-diarylindole framework has been explored for other therapeutic areas, including as anticoccidial agents for veterinary medicine. nih.gov In addition to their biological roles, these compounds often possess inherent autofluorescent properties, which opens avenues for their use in imaging and diagnostics. researchgate.net

Identification of Unexplored Synthetic Pathways and Reactivity Patterns

The synthesis of 2,3-diarylindoles is well-established through several classical and modern methods. The Fischer indole synthesis is a foundational method for creating the indole nucleus and has been successfully applied to produce various 2,3-disubstituted indoles. researchgate.netbyjus.comwikipedia.org However, this method can require harsh acidic conditions and high temperatures. wikipedia.orgorganic-chemistry.org

More contemporary approaches often rely on palladium catalysis, which offers milder reaction conditions and greater functional group tolerance. nih.govnih.govacs.org Key palladium-catalyzed strategies include the annulation of internal alkynes with 2-iodoanilines and the cyclization of o-alkynyl-trifluoroacetanilides with aryl halides. acs.orgthieme-connect.com Another efficient route involves the reaction of N,N-dimethyl-o-alkynylanilines with arylsiloxanes. rsc.org

Despite these advances, several synthetic avenues remain underexplored:

Green Synthesis: The development of more environmentally benign synthetic routes, perhaps utilizing microwave-assisted Fischer indole synthesis or catalysis in aqueous media, could reduce the environmental impact. openmedicinalchemistryjournal.com

Multicomponent Reactions (MCRs): Designing novel one-pot MCRs to construct the 2,3-diarylindole scaffold from simple precursors could significantly improve synthetic efficiency.

Flow Chemistry: The application of continuous flow synthesis could offer better control over reaction parameters, improve safety, and facilitate scalability for these synthetic methods.

Regarding reactivity, the functionalization of the pre-formed 2,3-diarylindole core is an area ripe for exploration. While the C3 position of 3-substituted indoles is known to be a challenging site for electrophilic attack, palladium-catalyzed methods have been developed for its allylation. nih.gov A particularly novel and underexplored area is the concept of "umpolung" or reactivity reversal. Gold-catalyzed reactions have been shown to make the typically nucleophilic C3 position of the indole ring electrophilic, opening up completely new pathways for functionalization that are complementary to traditional methods. nih.gov Applying this concept to 2-(4-methoxyphenyl)-3-phenyl-1H-indole could lead to novel derivatives that are otherwise difficult to access.

Opportunities for Advanced Computational Design and Prediction

Computational chemistry is a powerful tool for accelerating the discovery and optimization of novel compounds. For 2,3-diarylindoles, molecular docking simulations have already been instrumental in understanding their structure-activity relationships (SAR) as COX-2 inhibitors. benthamdirect.comresearchgate.net These studies have helped identify key amino acid residues, such as Arg 120 and Gly 526, that are crucial for binding and inhibitory activity. benthamdirect.com Similarly, docking has been used to model the interaction of these compounds with the colchicine binding site of tubulin. nih.gov

Future computational efforts could expand significantly:

Quantum Mechanics (QM): Density Functional Theory (DFT) calculations can be employed to predict and understand the photophysical properties (absorption and emission spectra) of this compound and its derivatives, guiding the design of new fluorescent probes and materials. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models could predict the biological activity of novel, unsynthesized 2,3-diarylindole analogues, allowing for the prioritization of synthetic targets with the highest potential efficacy and lowest predicted toxicity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how these molecules interact with their biological targets over time, revealing insights into binding stability, conformational changes, and the role of solvent molecules, which are often missed in static docking studies.

Prospective Directions in Materials Science Applications and Chemical Biology Research

The unique combination of a rigid, planar heterocyclic core and tunable aryl substituents gives this compound and its congeners significant potential in both materials science and chemical biology.

In Materials Science: The intrinsic fluorescence observed in many 2,3-diarylindoles is a key property that can be harnessed. researchgate.net Future research should focus on the systematic investigation of their photophysical properties. nih.govbeilstein-journals.org By modifying the aryl substituents with various electron-donating and electron-withdrawing groups, it may be possible to tune the emission wavelength, quantum yield, and Stokes shift. This could lead to the development of:

Fluorescent Probes: Compounds designed to "turn on" or shift their fluorescence in response to specific biological analytes, pH changes, or metal ions. nih.gov

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields reported for some fused indole systems suggest that 2,3-diarylindoles could serve as emissive materials or hosts in OLED devices. beilstein-journals.orgmdpi.com

In Chemical Biology Research: Building on the established anti-inflammatory and anticancer activities, future work can proceed in several exciting directions:

Lead Optimization: The this compound scaffold can be systematically modified to improve potency and selectivity for targets like COX-2 and tubulin. This involves exploring a wide range of substituents on both phenyl rings and the indole nitrogen.

Target Identification: While COX-2 and tubulin are known targets, it is likely that 2,3-diarylindoles interact with other biological macromolecules. nih.gov Proteomic approaches could be used to identify new cellular targets, potentially uncovering novel mechanisms of action and therapeutic applications.

Chemical Probes: The development of fluorescently-tagged versions of this compound would enable researchers to visualize its subcellular localization and track its interaction with target proteins in living cells, providing invaluable insights into its biological function. nih.gov

Q & A

Advanced Research Question

Docking studies (AutoDock Vina, Schrödinger Suite) identify potential binding pockets by sampling ligand conformations.

DFT optimization refines the ligand’s geometry and charge distribution for accurate interaction energy calculations.

Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time, focusing on hydrogen bonds with the methoxyphenyl oxygen.

Validation requires correlating computational results with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies often arise from solvation effects or protein flexibility not modeled in simulations .

What analytical techniques are critical for distinguishing polymorphs of this compound?

Basic Research Question

  • PXRD : To identify unique diffraction patterns for each polymorph.
  • DSC/TGA : To monitor thermal transitions (melting points, decomposition).
  • Solid-state NMR : To resolve differences in molecular packing.

For instance, a monoclinic polymorph (space group P2₁/c) may exhibit distinct DSC endotherms at 215°C compared to an orthorhombic form (mp: 208°C) .

Table 1: Comparison of Crystallographic Software for Indole Derivatives

SoftwareKey FeaturesLimitationsReference
SHELXLRobust refinement, handles twinned dataSteep learning curve
WinGXIntegrated visualization/validation toolsLimited to small molecules
ORTEP-3High-quality thermal ellipsoid plotsNo refinement capabilities

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